molecular formula C7H11N3 B13603952 4-Cyclobutyl-1H-imidazol-2-amine

4-Cyclobutyl-1H-imidazol-2-amine

Cat. No.: B13603952
M. Wt: 137.18 g/mol
InChI Key: JWQHELJROPGPMQ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group at the 4-position and an amino group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of N-substituted imidazole derivatives .

Scientific Research Applications

4-Cyclobutyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of a cyclobutyl group.

    4-Phenyl-1H-imidazol-2-amine: Contains a phenyl group at the 4-position.

    4-Ethyl-1H-imidazol-2-amine: Features an ethyl group at the 4-position.

Uniqueness: 4-Cyclobutyl-1H-imidazol-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-cyclobutyl-1H-imidazol-2-amine

InChI

InChI=1S/C7H11N3/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10)

InChI Key

JWQHELJROPGPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N2)N

Origin of Product

United States

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